molecular formula C9H12Cl2N4 B2941007 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride CAS No. 2243515-88-8

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride

Cat. No.: B2941007
CAS No.: 2243515-88-8
M. Wt: 247.12
InChI Key: PRVPMOQDOBVFIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions.

    Substitution Reaction: The triazole ring is then subjected to a substitution reaction with aniline to form 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline.

    Formation of the Dihydrochloride Salt: The final step involves the reaction of 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)aniline
  • 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
  • 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline

Uniqueness

4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7;;/h2-6H,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVPMOQDOBVFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243515-88-8
Record name 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline dihydrochloride
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